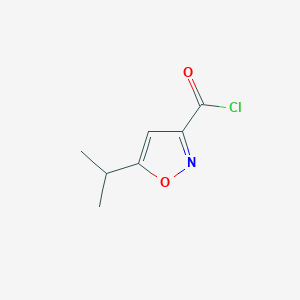

5-Isopropylisoxazole-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPWGHHYNHDGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649354 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-56-5 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride: Properties, Synthesis, and Applications

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive moiety for drug design.[1] 5-Isopropylisoxazole-3-carbonyl chloride is a highly reactive and versatile derivative within this class. As an acyl chloride, it serves as a powerful electrophilic building block, enabling the facile introduction of the 5-isopropylisoxazole core into a wide range of molecular architectures.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. While experimental data for this specific compound is not extensively published, we can deduce its key characteristics based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source/Rationale |

| CAS Number | 53064-56-5 | Chemical Abstract Service |

| Molecular Formula | C₇H₈ClNO₂ | [4] |

| Molecular Weight | 173.60 g/mol | [4] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on similar acyl chlorides. |

| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive. | Characteristic of acyl chlorides.[5] |

| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | [2] |

Interpreting the Spectroscopic Signature

For a synthetic chemist, spectroscopic data provides the fingerprint of a molecule. Below are the expected key signals for structural verification.

Table 2: Predicted Spectroscopic Data

| Spectrum | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | ~1780 - 1815 cm⁻¹ | The electron-withdrawing chlorine atom increases the C=O bond order, shifting the stretch to a higher frequency than esters or ketones.[6][7] |

| ¹H NMR | Isopropyl -CH (CH₃)₂ | Septet, δ ≈ 3.2-3.5 ppm | The proton on the carbon attached to the isoxazole ring. |

| Isopropyl -CH(CH₃ )₂ | Doublet, δ ≈ 1.3-1.4 ppm | The six equivalent protons of the two methyl groups, split by the single adjacent proton. | |

| Isoxazole Ring H | Singlet, δ ≈ 6.8-7.0 ppm | The single proton on the isoxazole ring at the C4 position. | |

| ¹³C NMR | C =O (Carbonyl) | δ ≈ 160-165 ppm | Typical chemical shift for an acyl chloride carbonyl carbon. |

| Isoxazole C 3 & C 5 | δ ≈ 155-175 ppm | The two carbons of the isoxazole ring bonded to heteroatoms. | |

| Isoxazole C 4 | δ ≈ 100-110 ppm | The CH carbon of the isoxazole ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 173 & 175 | The characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |

Synthesis: From Carboxylic Acid to Reactive Intermediate

The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid precursor, 5-Isopropylisoxazole-3-carboxylic acid.[8] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, primed for subsequent reactions.[3]

Preferred Chlorinating Agent: Thionyl Chloride

While several reagents can effect this conversion (e.g., oxalyl chloride, PCl₅), thionyl chloride (SOCl₂) is often the reagent of choice due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Self-Validating Experimental Protocol: Synthesis with Thionyl Chloride

This protocol is designed to be self-validating by ensuring complete conversion and straightforward purification.

-

System Inertness: Assemble a round-bottom flask with a reflux condenser and a drying tube (or bubble the exhaust through an oil bubbler and then a basic scrubber). The entire apparatus must be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). This is critical as the product and reagent are moisture-sensitive.

-

Reagent Charging: To the flask, add 5-Isopropylisoxazole-3-carboxylic acid (1.0 eq). Add neat thionyl chloride (SOCl₂) (2.0-3.0 eq) via syringe. Alternatively, a high-boiling-point solvent like toluene can be used. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (typically ~80 °C for neat SOCl₂). The progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.

-

Purification and Validation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps. Purity can be validated by ¹H NMR (disappearance of the acidic proton from the starting material) and IR spectroscopy (appearance of the C=O stretch at ~1800 cm⁻¹).

Core Reactivity and Synthetic Utility

The utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . The chloride ion is an excellent leaving group, facilitating the formation of a wide array of carboxylic acid derivatives.[5][11] This reactivity is the foundation of its use as a molecular scaffold-introducing reagent.

Caption: Key transformations via nucleophilic acyl substitution.

Key Applications in Drug Discovery and Synthesis

-

Amide Library Synthesis: The reaction with primary or secondary amines is one of the most common and robust methods for forming amide bonds. This is particularly valuable in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[12] The resulting amides often exhibit improved biological properties and metabolic stability.

-

Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields esters. These can be used as prodrugs or to modulate the lipophilicity of a parent molecule.

-

Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings under Friedel-Crafts conditions (using a Lewis acid catalyst like AlCl₃), attaching the isoxazole moiety to other aromatic systems.[13] This opens pathways to complex, multi-ring structures with potential biological activity.

Safety, Handling, and Storage: A Critical Overview

As a reactive acyl chloride, this compound presents significant hazards and requires stringent handling protocols. Information is synthesized from safety data sheets of analogous compounds.[14][15][16]

Table 3: Hazard and Safety Information

| Hazard Category | Description & Precaution | GHS Pictograms |

| Corrosion | Causes severe skin burns and eye damage. [16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[14] | GHS05 (Corrosion) |

| Reactivity | Reacts violently with water. [14] This hydrolysis reaction releases corrosive HCl gas. All reactions must be conducted under anhydrous conditions and in a well-ventilated chemical fume hood.[14] | N/A |

| Inhalation | May cause respiratory irritation. [16] Avoid breathing vapors or mists. Use only in a chemical fume hood.[14] | GHS07 (Exclamation Mark) |

Protocol for Safe Handling and Storage

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[15] The storage area should be cool, dry, and well-ventilated, specifically designated as a "corrosives area" away from water and moisture.[14]

-

Handling: Always handle this compound within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[14]

-

Quenching & Disposal: Unused or residual reagent must be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a weak base like sodium bicarbonate or by adding it to an alcohol (e.g., isopropanol) to convert it to a less reactive ester before disposal. Dispose of the waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and highly versatile chemical intermediate. Its utility is rooted in the potent electrophilicity of the acyl chloride function, which allows for the efficient construction of amides, esters, and other derivatives. For researchers in medicinal chemistry and drug discovery, it represents a key tool for introducing the biologically significant 5-isopropylisoxazole scaffold to explore new chemical space and develop novel therapeutic agents. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure its effective and safe application in the laboratory.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoxazole-5-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Chiacchio, U., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]

-

Giglio, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Retrieved from [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

-

Agafonova, A. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 336. Retrieved from [Link]

-

Agafonova, A. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. National Library of Medicine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

-

Georganics. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved from [Link]

-

Metal Zenith. (2025, May 17). 18-8 Stainless Steel: Properties and Key Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Deutsche Edelstahlwerke. (2007). 1.4418 - X4CrNiMo16-5-1. Retrieved from [Link]

-

Filo. (2025, December 1). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). Retrieved from [Link]

-

SciSpace. (2009). 5-substituted phenyl-3-isoxazole carboxylic acid and ester compounds, compositions and preparation method thereof. Retrieved from [Link]

- Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(15), 4586-4590.

-

Tuofa CNC Machining. (2023, November 15). 18-8 Stainless Steel: A Comprehensive Guide to Properties and Uses. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry. Retrieved from [Link]

-

Advance Grinding. (2024, February 21). 18-8 Stainless Steel: Essential Material for Applications. Retrieved from [Link]

-

Bosun Supplies. (n.d.). Stainless Steel Information Knowledge | 18-8 | 304 | 316. Retrieved from [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 53064-58-7: 5-cyclopropylisoxazole-3-carbonyl chloride [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. study.com [study.com]

- 6. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

5-Isopropylisoxazole-3-carbonyl chloride CAS number

An In-Depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound (CAS No. 53064-56-5) is a highly reactive, bifunctional chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. As an acyl chloride derivative of isoxazole, it combines the established biological relevance of the isoxazole scaffold with the versatile reactivity of the carbonyl chloride group. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its core reactivity, and a discussion of its pivotal role as a building block in the development of novel therapeutic agents. For researchers in drug discovery, understanding the causality behind its use is key; this molecule serves as a powerful tool for rapidly generating libraries of isoxazole-3-carboxamides, a class of compounds with proven pharmacological activity across multiple disease targets.[1][2][3]

PART 1: Physicochemical & Spectroscopic Profile

While specific experimental spectra for this exact molecule are not widely published in public databases, its spectroscopic profile can be reliably predicted based on the well-characterized features of its constituent functional groups: the isoxazole ring and the acyl chloride moiety.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 53064-56-5 |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.6 g/mol |

| Appearance | Predicted to be a liquid or low-melting solid |

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching band. Due to the strong electron-withdrawing effect of the chlorine atom, this band appears at a characteristically high frequency.[4][5]

-

Expected Absorption: A very strong, sharp peak in the range of 1780-1815 cm⁻¹ .[6] The presence of this band is a key diagnostic marker for the successful conversion from the precursor carboxylic acid, which would exhibit a broader C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Isopropyl Group: A doublet at approximately 1.3-1.4 ppm (6H) for the two methyl groups and a septet at approximately 3.1-3.3 ppm (1H) for the methine proton.

-

Isoxazole Ring Proton: A singlet for the proton at the C4 position of the isoxazole ring, expected to be significantly deshielded by the adjacent electron-withdrawing groups, likely appearing around 6.8-7.2 ppm (1H).

-

-

¹³C NMR:

-

Carbonyl Carbon: The acyl chloride carbonyl carbon is highly deshielded and would appear in the range of 160-170 ppm .

-

Isoxazole Ring Carbons: C3 and C5 will be downfield, likely >150 ppm, while C4 will be further upfield.

-

Isopropyl Carbons: The methine carbon would be around 28-32 ppm and the methyl carbons around 21-23 ppm .

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A molecular ion peak would be expected at m/z 173, with a characteristic M+2 isotope peak at m/z 175 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Key Fragmentation: A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion. Therefore, a significant peak would be expected at m/z 138 (M-35).

PART 2: Synthesis and Mechanism

This compound is not typically prepared from simple precursors but is synthesized by activating its corresponding carboxylic acid. The most common and reliable laboratory method involves the use of thionyl chloride (SOCl₂).[7][8]

Causality of Reagent Choice: Thionyl chloride is an ideal reagent for this conversion for two primary reasons. First, it effectively converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[9][10] Second, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.[10]

Protocol: Synthesis from 5-Isopropylisoxazole-3-carboxylic Acid

This protocol describes the conversion of the parent carboxylic acid to the target acyl chloride.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂), add 5-isopropylisoxazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent. The reaction can also be run neat.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism for conversion of a carboxylic acid to an acyl chloride using SOCl₂.

PART 3: Core Reactivity & Applications in Drug Discovery

The primary utility of this compound stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Its most significant application in drug discovery is the reaction with primary or secondary amines to form stable isoxazole-3-carboxamide derivatives.[11][12]

Causality of Application: The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple, diverse biological targets.[13] By using this compound, researchers can rapidly and efficiently synthesize a large library of novel carboxamide compounds. Each unique amine introduces a new side chain (R' group), allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given drug target.[1][2]

Key Reaction: Amide Synthesis

This reaction is the cornerstone of its utility in creating compound libraries for screening.

Caption: General reaction scheme for the formation of isoxazole-3-carboxamides.

Protocol: General Procedure for Amide Coupling

-

Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.

Therapeutic Relevance of Isoxazole-3-Carboxamides

Derivatives synthesized from this compound and its analogues have shown promise in several therapeutic areas:

-

TRPV1 Antagonists: Isoxazole-3-carboxamides have been optimized to create potent and soluble antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain and inflammation.[2]

-

Anticancer Agents: The isoxazole-carboxamide core is present in compounds evaluated for antiproliferative activity against various cancer cell lines, including melanoma.[1]

-

COX Inhibitors: Certain derivatives have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.[3]

-

Antimicrobial and Antitubercular Agents: This scaffold has been used to develop new agents against bacterial and mycobacterial strains, including Mycobacterium tuberculosis.[3][14]

PART 4: Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate precautions.

Table 2: Hazard Summary

| Hazard | Description | Precaution |

| Corrosive | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield. |

| Moisture Sensitive | Reacts violently with water, releasing corrosive HCl gas. | Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and dried glassware. |

| Lachrymator | Vapors can cause irritation and tearing of the eyes. | Always handle inside a certified chemical fume hood. |

Protocol: Safe Handling and Quenching

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and nucleophiles (e.g., alcohols, amines).

-

Dispensing: Transfer the reagent in a fume hood. Use dry syringes or cannulas for liquid transfers.

-

Quenching Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and then slowly add the mixture to a beaker of isopropanol to quench, followed by neutralization.

-

Quenching Excess Reagent: Slowly add the excess reagent to a stirred, cooled (ice bath) solution of a less reactive alcohol like isopropanol. After the initial reaction subsides, slowly add water and then a base (e.g., sodium bicarbonate) to neutralize the generated acid.

Caption: Safe workflow for quenching excess this compound.

References

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35.

-

PubChem. (n.d.). Isoxazole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898.

- Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

-

SpectraBase. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]

-

SIELC Technologies. (2018). 5-Methylisoxazole-3-carbonyl chloride. Retrieved from [Link]

- Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.

- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(17), 8429-8441.

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

- D'annibale, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1842.

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

- Al-Tel, T. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 27(24), 8963.

-

NIST. (n.d.). Isoxazole-5-carbonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Isoxazole-5-carbonyl chloride IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 5-cyclopropylisoxazole-3-carbonyl chloride - CAS:53064-58-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

Sources

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pure.hud.ac.uk [pure.hud.ac.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride

Introduction

This compound is a specialized chemical intermediate that holds significant value in the fields of organic synthesis and medicinal chemistry. As a derivative of isoxazole, a five-membered heterocycle containing nitrogen and oxygen, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its utility is primarily derived from the reactive acyl chloride functional group, which allows for the facile introduction of the 5-isopropylisoxazole moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and safety protocols, tailored for professionals in research and drug development. The isoxazole ring is a privileged scaffold in numerous biologically active compounds, and understanding the handling and application of its activated forms, such as this carbonyl chloride, is crucial for the advancement of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its use in experimental design and for ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 173.60 g/mol | [1][2] |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| CAS Number | 53064-56-5 | [1] |

| Appearance | Brown liquid oil (based on related compounds) | [3] |

| SMILES Code | O=C(Cl)C1=NOC(C(C)C)=C1 | [1] |

| Synonyms | 5-Isopropyl-1,2-oxazole-3-carbonyl chloride | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves the conversion of its corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid, into the more reactive acyl chloride. This transformation is a common and fundamental reaction in organic synthesis.[4]

General Synthesis Pathway

The most common method for this conversion is the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the scale of the reaction and the desired purity of the final product. Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

The following is a representative protocol for the synthesis of this compound.

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-isopropylisoxazole-3-carboxylic acid.

-

Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction : Heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Work-up : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification : The crude product can be purified by distillation under reduced pressure to yield the final this compound.

Key Reactions and Applications

The primary utility of this compound lies in its function as an acylating agent.[5] The electrophilic nature of the carbonyl carbon makes it highly susceptible to nucleophilic attack, enabling the formation of amides, esters, and other carboxylic acid derivatives.[4][5] This reactivity is fundamental to its application in medicinal chemistry for the synthesis of biologically active molecules.[5]

Amide Formation

A common application is the reaction with primary or secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Caption: General acylation pathway using this compound.

Experimental Protocol: Amide Synthesis

-

Reactant Setup : Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

-

Base Addition : Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as triethylamine.

-

Acylation : Cool the mixture in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the flask.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

-

Quenching and Extraction : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by column chromatography or recrystallization.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][6]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [3][7][8] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8] Avoid contact with skin and eyes.[6] | |

| Storage | Store in a tightly sealed container in a cool, dry place away from moisture.[1][7] | |

| In case of Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[3][6] Remove contaminated clothing. Seek immediate medical attention.[3] | |

| In case of Eye Contact | Rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] | |

| In case of Inhalation | Move the person to fresh air and keep comfortable for breathing.[3][9] Seek immediate medical attention.[9] | |

| In case of Ingestion | Rinse mouth. Do NOT induce vomiting.[3][9] Seek immediate medical attention.[9] | |

| Incompatible Materials | Water, bases, alcohols, amines, and reducing agents.[6] |

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel chemical entities, particularly within the pharmaceutical industry. Its high reactivity, stemming from the acyl chloride group, allows for efficient incorporation of the 5-isopropylisoxazole scaffold. A thorough understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

References

-

Royal Society of Chemistry. RSC Advances. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736707, Isoxazole-5-carbonyl chloride. Available from: [Link]

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736894, 5-Methylisoxazole-3-carbonyl chloride. Available from: [Link]

-

ChemBK. 5-甲基异恶唑-3-甲酰氯. Available from: [Link]

-

ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]

-

National Center for Biotechnology Information. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Available from: [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

Sources

- 1. 53064-56-5|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nbinno.com [nbinno.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Isopropylisoxazole-3-carbonyl chloride

Introduction: The Role and Challenges of a Reactive Intermediate

In the landscape of pharmaceutical and agrochemical research, heterocyclic scaffolds are paramount. Among these, the isoxazole ring system is a privileged structure, serving as a cornerstone in a multitude of biologically active molecules.[1] The specific compound, 5-isopropylisoxazole-3-carbonyl chloride, represents a highly valuable, yet challenging, synthetic intermediate. Its bifunctional nature—a stable isoxazole core coupled with a reactive acyl chloride group—allows for its facile incorporation into larger, more complex molecular architectures, typically through acylation reactions.[2]

The precise structural confirmation of such a reactive building block is not merely an academic exercise; it is a critical checkpoint in the drug development and manufacturing pipeline. An unambiguous elucidation of its structure guarantees the fidelity of subsequent synthetic steps, ensures the correct composition of the final active pharmaceutical ingredient (API), and is fundamental to quality control and regulatory compliance.

However, the inherent reactivity of the acyl chloride moiety presents a significant analytical challenge. It is highly susceptible to hydrolysis and can react with nucleophilic solvents or impurities.[3] This necessitates a carefully designed, multi-technique analytical approach to confirm the molecule's identity and purity while preventing its degradation. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound, integrating mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and chromatography.

A Note on Safety: this compound is a corrosive material that causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive. All handling must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles, and under an inert atmosphere where possible.[3][5]

The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition (via high-resolution MS) and offers clues to the structure through characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation, ¹H and ¹³C NMR map the complete carbon-hydrogen framework, revealing connectivity through spin-spin coupling.

-

Infrared (IR) Spectroscopy: Rapidly identifies key functional groups, serving as a quick and definitive confirmation of the acyl chloride and isoxazole moieties.

-

Gas or Liquid Chromatography (GC/LC): Assesses the purity of the sample and separates the target compound from starting materials, byproducts, or isomers, often coupled directly to a mass spectrometer for peak identification.

The relationship between these techniques in a typical workflow is illustrated below.

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Isopropylisoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 5-isopropylisoxazole-3-carbonyl chloride, a potentially valuable building block in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from the closely related precursor, 5-isopropylisoxazole-3-carboxylic acid, to present a robust and predictive characterization. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral features. Detailed experimental protocols for the synthesis of the target compound and the acquisition of its spectral data are also provided to ensure scientific integrity and reproducibility.

I. Introduction: The Significance of this compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its unique electronic properties and ability to participate in various biological interactions make it an attractive moiety for the design of novel therapeutics. The introduction of an isopropyl group at the 5-position and a reactive carbonyl chloride at the 3-position creates a versatile intermediate for the synthesis of a diverse library of amide, ester, and ketone derivatives. Accurate and thorough characterization of this building block is paramount for ensuring the identity, purity, and predictable reactivity of downstream compounds in a drug discovery pipeline. This guide serves as a foundational resource for researchers working with this and structurally related compounds.

II. Synthesis and Experimental Protocols

The synthesis of this compound is most efficiently achieved through the conversion of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for achieving high yield and purity.

A. Synthesis of this compound from 5-Isopropylisoxazole-3-carboxylic acid

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-isopropylisoxazole-3-carboxylic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][2]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[3]

-

The reaction mixture is then heated to reflux (typically around 80°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.[4]

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the resulting acyl chloride with atmospheric moisture.

-

Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.

-

Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Removal of Byproducts: The gaseous nature of SO₂ and HCl drives the reaction to completion according to Le Chatelier's principle.

Caption: Synthesis of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known shifts of its carboxylic acid precursor and the established effects of converting a carboxylic acid to an acyl chloride.

A. ¹H NMR Spectral Data

The conversion of the carboxylic acid to the acyl chloride will result in the disappearance of the acidic proton signal and a downfield shift of the protons on the carbon adjacent to the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| Isopropyl -CH₃ | ~1.35 | Doublet | ~7.0 | The six equivalent methyl protons are split by the single methine proton. |

| Isopropyl -CH | ~3.20 | Septet | ~7.0 | The methine proton is split by the six adjacent methyl protons. A slight downfield shift is expected due to the electron-withdrawing nature of the isoxazole ring. |

| Isoxazole H-4 | ~6.80 | Singlet | - | This proton is on the isoxazole ring and its chemical shift is influenced by the aromatic character of the ring. |

Key Differences from Carboxylic Acid Precursor:

-

The broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) will be absent.

-

The protons alpha to the carbonyl group (in this case, the isoxazole ring proton) may experience a slight downfield shift due to the increased electron-withdrawing nature of the acyl chloride compared to the carboxylic acid.

B. ¹³C NMR Spectral Data

The most significant change in the ¹³C NMR spectrum upon conversion of the carboxylic acid to the acyl chloride will be the chemical shift of the carbonyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Isopropyl -CH₃ | ~21.0 | Typical chemical shift for methyl carbons of an isopropyl group. |

| Isopropyl -CH | ~28.0 | The methine carbon of the isopropyl group. |

| Isoxazole C-4 | ~105.0 | Chemical shift is characteristic of this position in the isoxazole ring. |

| Isoxazole C-5 | ~175.0 | This carbon is attached to the isopropyl group and is part of the heterocyclic ring. |

| Carbonyl C=O | ~160.0-170.0 | The carbonyl carbon of an acyl chloride is typically found in this region, which is slightly downfield compared to the corresponding carboxylic acid (around 170-185 ppm).[5][6][7] |

Experimental Protocol for NMR Data Acquisition:

-

Dissolve a 5-10 mg sample of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The conversion of the carboxylic acid to the acyl chloride will result in distinct changes in the IR spectrum.

Predicted IR Spectral Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| C-H (sp³) stretch | 2970-2870 | Medium-Strong | Characteristic stretching vibrations of the isopropyl group. |

| C=O stretch | ~1780-1815 | Strong | The carbonyl stretch of an acyl chloride is at a significantly higher wavenumber than that of a carboxylic acid (typically 1700-1725 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom.[8][9][10][11][12] |

| C=N stretch (isoxazole) | ~1600-1650 | Medium | Characteristic of the isoxazole ring. |

| C-O stretch (isoxazole) | ~1200-1250 | Medium | Characteristic of the isoxazole ring. |

| C-Cl stretch | ~650-850 | Medium | Stretching vibration of the carbon-chlorine single bond. |

Key Differences from Carboxylic Acid Precursor:

-

Disappearance of the O-H stretch: The very broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H group will be absent.[10]

-

Shift of the C=O stretch: The strong carbonyl absorption will shift to a higher frequency (wavenumber) as noted in the table.

Experimental Protocol for IR Data Acquisition:

-

For a liquid sample, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is often simpler and requires less sample preparation.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

V. Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Predicted Mass Spectrum Data:

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Caption: Predicted mass fragmentation pathway.

Interpretation of Key Fragments:

-

Molecular Ion ([M]⁺˙): Expect to see two peaks at m/z 173 and 175 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Acylium Ion ([M-Cl]⁺): The loss of a chlorine radical from the molecular ion is a very common fragmentation pathway for acyl chlorides, leading to a prominent peak at m/z 138.[13][14] This is often the base peak in the spectrum.

-

Loss of Carbon Monoxide ([M-Cl-CO]⁺): The acylium ion can further fragment by losing a neutral molecule of carbon monoxide, resulting in a peak at m/z 110.

-

Isoxazole Ring Fragments: Cleavage of the isoxazole ring can also occur, leading to various smaller fragments.

Experimental Protocol for MS Data Acquisition:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Use electron ionization (EI) as the ionization method to induce fragmentation.

-

Acquire the mass spectrum over a suitable mass-to-charge ratio (m/z) range (e.g., 40-200 amu).

VI. Conclusion

This technical guide has provided a detailed and predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the known spectral characteristics of its carboxylic acid precursor and fundamental spectroscopic principles, we have constructed a comprehensive and scientifically sound characterization of this important synthetic intermediate. The included experimental protocols for synthesis and data acquisition are designed to ensure that researchers can confidently prepare and characterize this compound in their own laboratories. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel isoxazole-based compounds, facilitating more efficient and informed research endeavors.

VII. References

-

Chemistry LibreTexts. (2020, May 30). 22.2: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

Journal of Lipid Research. (1982, July). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. Isoxazole-5-carbonyl chloride. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Google Patents. US6770783B1 - Method for producing acid chlorides.

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

University of Oxford. 13C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. (2022, January). 1H NMR chemical shifts of carboxylic acids and carboxylate ligands in.... [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

RSC Publishing. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. [Link]

-

University of California, Irvine. 13-C NMR Chemical Shift Table.pdf. [Link]

-

NIST WebBook. Isoxazole-5-carbonyl chloride. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Pearson. Carboxylic Acid to Acid Chloride: Videos & Practice Problems. [Link]

-

NIST WebBook. Isoxazole-5-carbonyl chloride. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

-

NIST WebBook. Isoxazole-5-carbonyl chloride. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 5-Isopropylisoxazole-3-carbonyl chloride

Introduction: The Strategic Importance of Isoxazoles in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4][5][6][7] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in the design of novel therapeutics.[6][7] The derivative, 5-isopropylisoxazole-3-carbonyl chloride, is a highly valuable and reactive intermediate. It serves as a critical building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.[8] This guide provides a comprehensive overview of the synthesis of this key intermediate from its corresponding carboxylic acid, delving into the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

From Carboxylic Acid to Acyl Chloride: A Mechanistic Perspective

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. The primary challenge lies in converting the hydroxyl group, a poor leaving group, into a more labile one. This is typically achieved by using specific chlorinating agents.[9][10]

Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[11][12]

Thionyl Chloride (SOCl₂): The reaction with thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate.[9][10] This intermediate readily eliminates sulfur dioxide (SO₂) and a chloride ion, which then acts as the nucleophile to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the purification process as they can be easily removed from the reaction mixture.[11][13]

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that often allows for milder reaction conditions.[12][14] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism involves the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF.[15] This intermediate then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, which aids in product isolation.[16][17]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound using thionyl chloride.

Materials and Equipment:

-

5-Isopropylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

-

Standard laboratory glassware

Workflow for the Synthesis:

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to prevent hydrolysis of the reagents and product.

-

Charging the Reactor: To a round-bottom flask equipped with a magnetic stir bar, add 5-isopropylisoxazole-3-carboxylic acid. Add an anhydrous inert solvent such as dichloromethane (DCM) or toluene. The use of a solvent is recommended to ensure better temperature control and stirring.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension of the carboxylic acid. The addition should be dropwise to control the initial exothermic reaction and the evolution of HCl gas.

-

Reaction: After the addition is complete, attach a reflux condenser fitted with a drying tube. Gradually warm the reaction mixture to reflux. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[18][19]

Reaction Parameters and Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Isopropylisoxazole-3-carboxylic acid | The precursor for the target acyl chloride. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Efficiently converts the carboxylic acid to the acyl chloride with gaseous byproducts.[11][12] |

| Solvent | Anhydrous Dichloromethane, Toluene, or neat | An inert solvent helps to control the reaction temperature and improve mixing. Reactions can sometimes be run neat.[12] |

| Temperature | 0°C for addition, then reflux | Initial cooling controls the exothermicity, while reflux drives the reaction to completion. |

| Reaction Time | 1-4 hours (typical) | Monitored by TLC or GC-MS for completion. |

| Purification | Vacuum Distillation | Effective for separating the desired product from non-volatile impurities.[18][19] |

Mechanistic Illustration

The following diagram illustrates the key steps in the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Mechanism of acyl chloride formation using thionyl chloride.[9][10][11]

Safety and Handling

Working with chlorinating agents like thionyl chloride and oxalyl chloride requires strict adherence to safety protocols due to their corrosive and toxic nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[20][21][22] All manipulations should be conducted in a well-ventilated fume hood.[23]

-

Handling: These reagents are highly sensitive to moisture and react violently with water to produce toxic gases (HCl and SO₂).[22][24] Ensure all equipment is dry and handle under an inert atmosphere whenever possible.

-

Waste Disposal: Quench any residual reagent carefully with a suitable solvent (e.g., isopropanol) before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

-

Spill Response: In case of a spill, evacuate the area and neutralize with an appropriate absorbent material like sodium bicarbonate. Do not use water.[20][21]

Conclusion

The synthesis of this compound from its carboxylic acid is a robust and well-established transformation that is crucial for the advancement of pharmaceutical and agrochemical research. By understanding the underlying reaction mechanisms and adhering to meticulous experimental techniques and safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The choice of chlorinating agent and reaction conditions can be tailored to the specific needs of the synthesis, ensuring high yields and purity of the final product.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

-

PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

-

Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoxazole-5-carbonyl chloride - Compound with spectra. Retrieved from [Link]

-

MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved from [Link]

-

NIH. (n.d.). Isoxazole-5-carbonyl chloride | C4H2ClNO2 | CID 2736707 - PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

-

MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

- Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.

Sources

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 18. echemi.com [echemi.com]

- 19. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 20. nj.gov [nj.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. westliberty.edu [westliberty.edu]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Stability, Storage, and Handling of 5-Isopropylisoxazole-3-carbonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Building Block

5-Isopropylisoxazole-3-carbonyl chloride is a bifunctional reagent of significant interest in medicinal and process chemistry. Its structure, featuring a relatively stable isoxazole heterocycle and a highly reactive acyl chloride moiety, makes it a valuable intermediate for introducing the 5-isopropylisoxazole scaffold into complex molecules, a common motif in the development of pharmacologically active compounds.[1][2] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. Understanding the interplay between the stable aromatic ring and the labile acyl chloride is paramount for its effective use, ensuring reaction efficiency, minimizing impurity formation, and guaranteeing the safety of laboratory personnel.

This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for quality assessment and practical insights for researchers in drug discovery and development.

Core Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dominated by the properties of its two key functional groups:

-

The Acyl Chloride Moiety: As with all acyl chlorides, this functional group is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the adjacent oxygen and chlorine atoms.[3] This makes it exceptionally susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and carboxylates.[4][5] This reactivity is the cornerstone of its utility as an acylating agent for the synthesis of esters, amides, and anhydrides.[2][6]

-

The Isoxazole Ring: In contrast to the acyl chloride, the isoxazole ring is a stable, five-membered aromatic heterocycle.[7] It is generally resistant to many common reagents. However, its stability is not absolute and can be compromised under specific conditions, such as elevated pH, high temperatures, or UV irradiation.[7][8][9] The electron-donating isopropyl group at the 5-position influences the electronic distribution of the ring, but the primary point of instability for the molecule as a whole remains the exocyclic acyl chloride group.

The Primary Degradation Pathway: Hydrolysis

The most significant and immediate stability concern for this compound is its rapid reaction with water.

Mechanism of Hydrolysis: Acyl chlorides react readily with water, even atmospheric moisture, in a nucleophilic addition-elimination reaction.[10][11] The process involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the corresponding carboxylic acid (5-Isopropylisoxazole-3-carboxylic acid) and hydrogen chloride (HCl).[4] This reaction is often vigorous and results in the release of corrosive HCl gas, which is why the compound is observed to "fume" in moist air.[10][12]

Consequences of Hydrolysis:

-

Loss of Potency: The resulting carboxylic acid is significantly less reactive than the acyl chloride and is generally incapable of performing the desired acylation reactions under standard conditions.

-

Impurity Profile: The formation of 5-Isopropylisoxazole-3-carboxylic acid introduces a significant impurity that can complicate reaction work-up and product purification.

-

Safety Hazard: The evolution of HCl gas is a notable safety concern, requiring proper ventilation and handling.[13]

Caption: Potential Degradation Pathways.

Recommended Storage and Handling Protocols